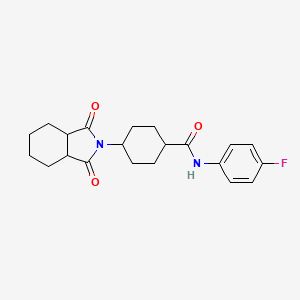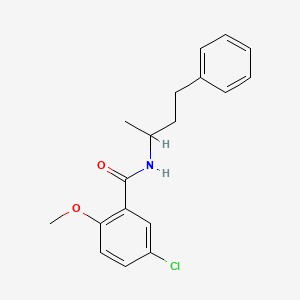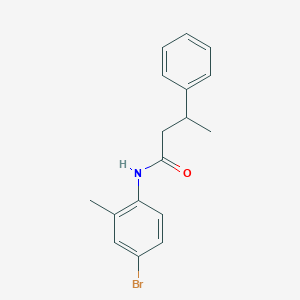
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide, also known as ABT-594, is a chemical compound that has been extensively studied for its potential therapeutic applications. ABT-594 is a member of the class of chemicals known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of effects on the body.
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide is complex and not fully understood. It is known to act as an agonist (activator) of nicotinic acetylcholine receptors, which are found throughout the body. These receptors are involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain, and to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have anti-nociceptive effects, reducing sensitivity to pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide for lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of nicotinic acetylcholine receptors in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other nicotinic acetylcholine receptor agonists, which can make it more difficult to achieve the desired effects in experiments.
Orientations Futures
There are several potential future directions for research on 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. One area of interest is its potential as a treatment for chronic pain, which is a major public health concern. Other potential applications include its use as a treatment for inflammatory disorders, such as rheumatoid arthritis, and its potential as a treatment for addiction and other psychiatric disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective agonists of nicotinic acetylcholine receptors.
Applications De Recherche Scientifique
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide has been the subject of extensive scientific research, particularly with regard to its potential therapeutic applications. It has been shown to have a wide range of effects on the body, including analgesic (pain-relieving), anti-inflammatory, and anti-nociceptive (reducing sensitivity to pain) effects.
Propriétés
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-fluorophenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h7-10,13,16-18H,1-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEHTRMDLFSSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3980611.png)



![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)

![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3980663.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)

![1-(4-fluorophenyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B3980687.png)
![methyl 3-({4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}amino)-4-methylbenzoate](/img/structure/B3980694.png)
